2-Bromo-1-(3,4-dichlorophenyl)ethanone

Process Chemistry Laboratory Automation Analytical Chemistry

Choose the 3,4-dichloro isomer (CAS 2632-10-2) to eliminate the handling and reproducibility risks of the low-melting 2,4-isomer. This white-to-light-yellow crystalline solid (mp 54–60°C) is reliably dispensed as a free-flowing powder on automated synthesis platforms—unlike its 2,4-analog, which liquefies near ambient temperature. Validated in peer-reviewed and patent literature as the key electrophilic precursor for 2-aroylbenzoxazole and aminoarylthiazole CFTR corrector libraries, it delivers >98% GC purity to ensure reaction consistency in medicinal chemistry campaigns targeting cystic fibrosis.

Molecular Formula C8H5BrCl2O
Molecular Weight 267.93 g/mol
CAS No. 2632-10-2
Cat. No. B105186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3,4-dichlorophenyl)ethanone
CAS2632-10-2
Synonyms2-Bromo-3’,4’-dichloro-acetophenone;  1-(3,4-Dichlorophenyl)-2-bromoethan-1-one; _x000B_2-Bromo-1-(3,4-Dichlorophenyl)ethanone;  2-Bromo-3’,4’-dichloroacetophenone; _x000B_3,4-Dichlorophenacyl Bromide;  NSC 55872;  α-Bromo-3,4-dichloroacetophenone
Molecular FormulaC8H5BrCl2O
Molecular Weight267.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CBr)Cl)Cl
InChIInChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
InChIKeyPAKFHEFMTRCFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(3,4-dichlorophenyl)ethanone (CAS 2632-10-2) for CFTR Research: Procurement Specifications and Data


2-Bromo-1-(3,4-dichlorophenyl)ethanone (CAS 2632-10-2), also known as 3,4-Dichlorophenacyl bromide, is a brominated acetophenone derivative with the molecular formula C8H5BrCl2O and a molecular weight of 267.93 g/mol [1]. It is a solid at room temperature, appearing as a white to light yellow powder or crystals, and is primarily utilized as a reactive electrophilic building block in the synthesis of heterocyclic compounds [2]. Its primary differentiator lies in its validated use as a precursor in the synthesis of corrector molecules for the cystic fibrosis transmembrane conductance regulator (CFTR) protein .

Procurement Risk: Why 2-Bromo-1-(3,4-dichlorophenyl)ethanone Cannot Be Interchanged with In-Class Analogs


Substituting 2-Bromo-1-(3,4-dichlorophenyl)ethanone (3,4-isomer) with its close structural analogs, such as the 2,4-dichloro isomer (CAS 2631-72-3) or the mono-chloro derivative (CAS 536-38-9), introduces substantial risk of experimental failure or process deviation due to significant differences in physical state at room temperature and divergent documented applications. The 3,4-dichloro substitution pattern confers a melting point of 54-60°C, allowing it to be handled as a stable powder, while the 2,4-isomer is a low-melting solid (25-29°C) that can become a liquid under standard lab conditions, complicating accurate weighing and handling . Furthermore, the specific use of the 3,4-isomer as a validated precursor for CFTR correctors is a documented application not shared by these common alternatives .

Quantitative Differentiation Guide: 2-Bromo-1-(3,4-dichlorophenyl)ethanone (CAS 2632-10-2) Performance Data


Physical Form for Weighing Accuracy: 3,4- vs. 2,4-Dichloro Isomer Comparison

The 3,4-dichloro substitution on the phenyl ring results in a significantly higher melting point compared to the 2,4-dichloro isomer (CAS 2631-72-3). The target compound is a solid powder/crystal at ambient temperature (20-25°C), while the 2,4-isomer is a low-melting solid that is often a liquid or semi-solid under the same conditions . This physical state difference is critical for accurate weighing and automated liquid handling in high-throughput synthesis .

Process Chemistry Laboratory Automation Analytical Chemistry

Validated Precursor for CFTR Corrector Synthesis: Functional Application Differentiation

2-Bromo-1-(3,4-dichlorophenyl)ethanone is specifically cited as a key reagent in the synthesis of 2-aroylbenzoxazoles and aminoarylthiazole derivatives, which function as correctors of the chloride transport defect in cystic fibrosis patients . While a derivative synthesized from this building block has a reported EC50 of 6.16 µM in a CFTR corrector assay, the building block itself provides a validated entry point into this specific chemical space [1]. In contrast, common alternatives like the mono-chloro analog (CAS 536-38-9) are documented for more general applications such as dyes and pigments [2].

Cystic Fibrosis Medicinal Chemistry CFTR Modulation

High Purity Grades Available for Reproducible Research Outcomes

2-Bromo-1-(3,4-dichlorophenyl)ethanone is commercially available with high purity specifications suitable for demanding research applications. Leading suppliers offer grades of 97% (HPLC) and >98.0% (GC) [1], providing researchers with options that minimize the impact of unknown impurities on reaction outcomes. This is a key procurement consideration, as alternative isomers may not be as readily available in such well-characterized, high-purity formats.

Analytical Chemistry Quality Control Reproducibility

Strategic Procurement Scenarios for 2-Bromo-1-(3,4-dichlorophenyl)ethanone (CAS 2632-10-2)


Medicinal Chemistry: CFTR Corrector Lead Generation

This compound is the reagent of choice for synthesizing libraries of 2-aroylbenzoxazoles and aminoarylthiazoles intended for evaluation as CFTR correctors. Its validated use in this therapeutic area, as documented in vendor literature and linked to specific patent activity, provides a direct path for medicinal chemists to access novel chemical space for treating cystic fibrosis .

High-Throughput and Automated Parallel Synthesis

The 3,4-dichloro isomer is the preferred building block for automated synthesis platforms due to its solid physical state at room temperature (mp 54-60°C). Unlike its 2,4-dichloro analog, which can become a liquid at ambient temperatures, this compound can be reliably weighed and dispensed as a powder, ensuring consistent stoichiometry in high-throughput reaction arrays .

Synthesis of Structurally Defined Heterocyclic Scaffolds

2-Bromo-1-(3,4-dichlorophenyl)ethanone serves as a versatile electrophile for synthesizing a wide array of heterocycles, including thiazoles and benzoxazoles. Its high commercial purity (>98% GC) ensures that subsequent reaction steps are not compromised by undefined impurities, making it a dependable building block for constructing complex molecules with potential biological activity [1].

Technical Documentation Hub

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